2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Description
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (CAS: 50382-43-9) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and an amino-acetic acid moiety at the 2-position. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol .
Properties
IUPAC Name |
2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(11-2-8-3)4(7)6(9)10/h2,4H,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKOJWSXGFURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50382-43-9 | |
| Record name | 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with various reagents. One common method includes the reaction of 2-aminothiazole with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, have shown promising antimicrobial properties. These compounds are effective against various bacterial strains and fungi.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of thiazole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents on the phenyl ring enhanced antibacterial efficacy. Compounds with a thiazole moiety showed minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating their potential as effective antibacterial agents .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| 2-Amino-2-(4-methylthiazol) | S. aureus | 32 | Effective |
| 2-Amino-2-(4-methylthiazol) | E. coli | 64 | Moderate |
| Thiazole derivative A | C. albicans | 42 | Effective |
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively studied, particularly in relation to various cancer cell lines.
Case Study: Anticancer Screening
Recent research highlighted the synthesis of thiazole-based compounds that exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The synthesized compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin and harmine, indicating their potential as novel anticancer drugs .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Thiazole derivative B | HepG2 | 10 | Cisplatin (20 µM) |
| Thiazole derivative C | HCT116 | 15 | Harmine (25 µM) |
| 2-Amino-2-(4-methylthiazol) | K562 | 8 | - |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been explored, with some compounds showing significant efficacy in preclinical models.
Case Study: Efficacy in Animal Models
A study evaluated the anticonvulsant effects of various thiazole derivatives in a mouse model induced by pentylenetetrazol (PTZ). The compound displayed a median effective dose (ED50) significantly lower than that of conventional anticonvulsants like ethosuximide, suggesting its potential as a safer alternative for seizure management .
Table 3: Anticonvulsant Efficacy of Thiazole Derivatives
| Compound Name | Model | ED50 (mg/kg) | Reference Drug |
|---|---|---|---|
| Thiazole derivative D | PTZ-induced seizures | 15 | Ethosuximide (100 mg/kg) |
| Thiazole derivative E | MES model | 12 | Sodium Valproate (50 mg/kg) |
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid and related compounds:
Functional Group Analysis
- Amino vs. Acetyl Substitution: The presence of an amino group in the target compound (vs. acetyl in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone) enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility .
- Thiazole vs. Isoxazole : Replacing the thiazole’s sulfur with oxygen (as in ibotenic acid’s isoxazole) alters electronic properties and biological activity—ibotenic acid is neurotoxic, whereas thiazole derivatives may exhibit varied receptor interactions .
- Phenyl vs.
Biological Activity
Overview
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, a compound belonging to the thiazole family, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Thiazole derivatives, including this compound, are known for their potential in various therapeutic applications such as antimicrobial, antifungal, antiviral, and anticancer activities.
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The thiazole ring's electrophilic and nucleophilic properties allow it to engage in various biochemical reactions:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression through interactions with transcription factors.
- Cytotoxicity : Studies demonstrate significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activities
The compound exhibits a range of biological activities which can be categorized as follows:
Antimicrobial Activity
Research indicates that thiazole derivatives possess substantial antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial and antifungal agent.
Anticancer Properties
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. The cytotoxicity was measured using assays such as the MTS test, revealing a drop in viability rates below 6.79% for certain cancer cells . This suggests that the compound may act as a potent anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties are linked to the inhibition of specific enzymes involved in inflammatory processes. This mechanism may provide therapeutic benefits in conditions characterized by inflammation.
Neuroprotective Effects
Emerging studies indicate that thiazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This activity opens avenues for research into treatments for neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is slightly soluble in water but shows better solubility in organic solvents. This property is crucial for its bioavailability and therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid?
Methodological Answer: A common approach involves refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and a carbonyl-containing compound (e.g., indole-2-carboxylic acid derivatives) in acetic acid for 3–5 hours. The product is purified via recrystallization using DMF/acetic acid mixtures . For analogs, substituents on the thiazole ring can be introduced via alkylation or condensation reactions under microwave-assisted conditions to enhance yield and reduce reaction time .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Spectroscopic Techniques : Use -NMR and -NMR to verify backbone structure and substituent positions. IR spectroscopy confirms functional groups (e.g., NH, COOH).
- Chromatography : HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid, 70:30 v/v) ensures purity (>95%) and quantifies residual solvents .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to validate stoichiometry .
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its zwitterionic nature. Solubility can be enhanced via salt formation (e.g., potassium salts of thiazoleacetic acid derivatives) . For solubility testing, prepare saturated solutions in target solvents at 25°C and quantify via UV-Vis spectroscopy at λ = 254 nm .
Advanced Research Questions
Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?
Methodological Answer:
- Column : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm).
- Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 10% B to 90% B over 15 minutes.
- Detection : DAD at 220 nm for maximum sensitivity. Validate the method for linearity (R > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
Q. How can researchers assess the compound’s biological activity against microbial targets?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and test concentrations from 0.5–128 µg/mL .
- Mechanistic Studies : Use fluorescence-based assays to evaluate interference with bacterial membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions may arise from variations in substituent positioning or stereochemistry. For example:
- Substituent Effects : Compare activity of 4-methyl vs. 5-methyl thiazole derivatives. Methyl groups at the 4-position enhance lipophilicity and membrane penetration .
- Stereochemical Analysis : Use chiral HPLC to isolate enantiomers and test their individual bioactivity. Report IC values for each isomer .
Q. What strategies are used to design structural analogs with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonamide or phosphonate groups to enhance metabolic stability .
- Prodrug Design : Synthesize ester derivatives (e.g., 2-(4-methylthiazol-5-yl)ethyl butyrate) to improve oral bioavailability. Hydrolyze in vivo via esterases to release the active compound .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide optimization?
Methodological Answer:
Q. What analytical methods identify metabolites of this compound in vivo?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode. Fragment ions at m/z 213 (parent) and m/z 169 (degradation product) indicate hepatic oxidation .
- Microsomal Assays : Incubate with rat liver microsomes and NADPH. Quench with acetonitrile, extract metabolites, and compare retention times to synthetic standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
